2-chloro-5-nitro-N-(1-phenylethyl)benzamide
Description
Overview of Benzamide (B126) Derivatives in Chemical Research
Benzamide, the simplest amide derivative of benzoic acid, and its N-substituted analogues have been the subject of extensive research for over a century. researchgate.net These compounds are recognized for their broad spectrum of biological activities and their utility as building blocks in organic synthesis.
The synthesis of benzamides has been a fundamental aspect of organic chemistry since the 19th century. Early methods typically involved the reaction of benzoyl chloride with ammonia (B1221849) or primary/secondary amines. Over the years, a multitude of synthetic routes have been developed, including the direct amidation of benzoic acids, rearrangements of oximes, and various coupling reactions, reflecting the enduring importance of this class of compounds. The exploration of benzamide derivatives has been driven by the quest for new therapeutic agents, functional materials, and versatile chemical intermediates.
The benzamide scaffold is highly amenable to structural modification, allowing for the introduction of a wide array of functional groups on both the aromatic ring and the nitrogen atom. This structural diversity is crucial to its wide-ranging applications. The amide linkage itself is a key feature, providing a stable, planar unit that can participate in hydrogen bonding, which is vital for molecular recognition in biological systems. The nature and position of substituents on the benzoyl ring and the N-substituent profoundly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its chemical reactivity and biological activity.
Specific Focus on Halogenated and Nitrated N-Phenylethylbenzamides
The specific substitution pattern of 2-chloro-5-nitro-N-(1-phenylethyl)benzamide, featuring a chloro group, a nitro group, and a 1-phenylethyl group, suggests a deliberate design to impart particular chemical and potentially biological properties.
The inclusion of halogen atoms, such as chlorine, is a common strategy in medicinal chemistry to enhance the efficacy of drug candidates. Chlorine can alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, often by increasing its lipophilicity, which can improve its ability to cross cell membranes. Furthermore, the chloro group is an electron-withdrawing group that can influence the reactivity of the aromatic ring.
The nitro group is a strong electron-withdrawing group that significantly impacts the electronic properties of the benzamide ring. Its presence can be crucial for the biological activity of a compound, and it is a known pharmacophore in various therapeutic agents. The reduction of the nitro group within a biological system can also lead to the formation of reactive intermediates that may be responsible for the compound's mechanism of action.
The N-(1-phenylethyl) moiety introduces a chiral center into the molecule, meaning it can exist as two non-superimposable mirror images (enantiomers). This is of particular importance in pharmaceutical research, as different enantiomers of a drug can have vastly different biological activities and metabolic fates. The phenylethyl group also adds a significant hydrophobic component to the molecule, which can influence its interactions with biological targets.
The combination of a halogen, a nitro group, and a chiral N-substituent on a benzamide scaffold presents several avenues for academic and mechanistic investigation. The interplay of the electron-withdrawing chloro and nitro groups on the aromatic ring could be studied in the context of its reactivity in nucleophilic aromatic substitution reactions. The presence of the chiral 1-phenylethyl group would allow for studies into stereoselective synthesis and the differential biological activities of its enantiomers.
From a mechanistic standpoint, if this compound were to be investigated as a potential biologically active agent, research could focus on how the specific arrangement of substituents influences its binding to a target protein. The potential for the nitro group to be metabolically activated would also be a key area of mechanistic study.
Objectives and Scope of Research on “this compound”
Currently, there is a notable lack of dedicated research publications focusing specifically on this compound. The compound is available from commercial suppliers of rare and unique chemicals, indicating its potential use in early-stage discovery research.
Given its structural features, hypothetical research objectives for this compound could include:
Synthesis and Characterization: Developing an efficient and stereoselective synthesis for the individual enantiomers of the compound and fully characterizing its chemical and physical properties. A likely synthetic route would involve the amidation of 2-chloro-5-nitrobenzoic acid with 1-phenylethylamine (B125046).
Biological Screening: Evaluating the compound for a range of biological activities, such as antimicrobial, anticancer, or enzyme inhibitory effects, based on the known activities of other halogenated and nitrated benzamides.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogues to understand how modifications to the chloro and nitro positions, as well as the N-phenylethyl group, affect its biological activity.
The scope of such research would likely be in the domain of medicinal chemistry or chemical biology, aiming to identify new lead compounds for drug discovery or to develop new chemical probes to study biological processes.
Chemical Compound Data
Below are tables detailing the properties of "this compound" and its immediate precursors.
Table 1: Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 313516-64-2 |
| Molecular Formula | C₁₅H₁₃ClN₂O₃ |
| Molecular Weight | 304.73 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in organic solvents |
Table 2: Properties of Precursor Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| 2-chloro-5-nitrobenzoic acid | 2516-96-3 | C₇H₄ClNO₄ | 201.56 g/mol |
| 1-phenylethylamine | 618-36-0 | C₈H₁₁N | 121.18 g/mol |
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-nitro-N-(1-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-10(11-5-3-2-4-6-11)17-15(19)13-9-12(18(20)21)7-8-14(13)16/h2-10H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGOXMHUUDTBPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Chloro 5 Nitro N 1 Phenylethyl Benzamide and Its Analogues
Retrosynthetic Analysis of the Target Compound
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2-chloro-5-nitro-N-(1-phenylethyl)benzamide, the most logical disconnection is at the amide bond (C-N bond), as this is a common and reliable bond to form in the forward synthesis.
This disconnection breaks the molecule into two key precursors:
An activated carboxylic acid derivative: 2-chloro-5-nitrobenzoyl chloride. This component contains the substituted aromatic ring.
An amine: 1-phenylethylamine (B125046). This component provides the chiral phenylethyl moiety.
Further retrosynthetic analysis of these precursors leads back to even simpler starting materials. 2-chloro-5-nitrobenzoyl chloride can be derived from 2-chloro-5-nitrobenzoic acid, which in turn is synthesized from 2-chlorobenzoic acid through electrophilic aromatic substitution. 1-phenylethylamine is commonly prepared from acetophenone (B1666503) via reductive amination.
Established Synthetic Routes for Benzamide (B126) Synthesis
The construction of the target molecule relies on well-established synthetic organic chemistry reactions. These can be categorized by the type of transformation required to assemble the precursors and modify the core structures.
The formation of an amide bond is a cornerstone of organic synthesis. The most direct and widely used method for preparing amides involves the reaction of a carboxylic acid derivative with an amine. libretexts.org
Acid Chlorides: A highly effective method is the reaction between an acid chloride and an amine. commonorganicchemistry.com Carboxylic acids are first converted to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. commonorganicchemistry.com The resulting acid chloride reacts readily with a primary or secondary amine to form the amide. libretexts.orgyoutube.com This reaction is typically performed in an aprotic solvent with a base (e.g., triethylamine) to neutralize the HCl byproduct. commonorganicchemistry.com
Coupling Reagents: Alternatively, amides can be formed directly from a carboxylic acid and an amine using a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC). This method avoids the need to first synthesize an acid chloride but is common for more sensitive substrates.
| Method | Reagents | Description |
| Acid Chloride Route | 1. Thionyl chloride (SOCl₂) or Oxalyl chloride 2. Amine (R'-NH₂) | The carboxylic acid is converted to a highly reactive acid chloride, which then reacts with an amine to form the amide. commonorganicchemistry.com |
| Coupling Reagent Route | Amine (R'-NH₂), Coupling Agent (e.g., DCC) | A coupling agent activates the carboxylic acid, allowing for direct reaction with an amine to form the amide. |
The specific substitution pattern on the benzamide's aromatic ring is achieved through electrophilic aromatic substitution reactions. libretexts.orguomustansiriyah.edu.iq The synthesis of the key intermediate, 2-chloro-5-nitrobenzoic acid, typically starts with 2-chlorobenzoic acid.
Nitration: The nitro group (-NO₂) is introduced onto the aromatic ring using a nitrating agent, most commonly a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). uomustansiriyah.edu.iqnbinno.com The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com In the case of 2-chlorobenzoic acid, the chloro substituent is an ortho, para-director, while the carboxylic acid group is a meta-director. This combination of directing effects leads to the nitration occurring at the position para to the chlorine and meta to the carboxylic acid, yielding 2-chloro-5-nitrobenzoic acid as a major product. prepchem.comguidechem.com The reaction temperature is often controlled to prevent the formation of unwanted byproducts. prepchem.com
| Reaction | Reagents | Electrophile | Description |
| Nitration | Concentrated HNO₃ and H₂SO₄ | Nitronium ion (NO₂⁺) | An electrophilic aromatic substitution reaction that introduces a nitro group onto the benzene (B151609) ring. masterorganicchemistry.com |
| Chlorination | Cl₂ and a Lewis Acid (e.g., AlCl₃, FeCl₃) | Cl⁺ (polarized chlorine) | An electrophilic aromatic substitution reaction that introduces a chlorine atom onto the benzene ring. |
The chiral amine component, 1-phenylethylamine, is a crucial building block. It is available in both enantiomeric forms and is widely used in synthesis. nih.gov
Reductive Amination: A common and straightforward method for synthesizing 1-phenylethylamine is the reductive amination of acetophenone. nih.govwikipedia.org In this reaction, acetophenone is first reacted with ammonia (B1221849) to form an imine intermediate. The imine is then reduced in situ to the corresponding amine. Various reducing agents and reaction conditions can be employed for this transformation. wikipedia.org Chemo-enzymatic methods have also been developed for the enantioselective synthesis of (R)- or (S)-1-phenylethylamine from styrene (B11656) or acetophenone. acs.orgresearchgate.net
Specific Synthetic Pathways for this compound
Based on the retrosynthetic analysis and established methodologies, a specific synthetic pathway can be proposed for the target compound.
This pathway represents the most direct application of the principles discussed.
Step 1: Synthesis of 2-chloro-5-nitrobenzoic acid. This intermediate is prepared by the nitration of 2-chlorobenzoic acid. A mixture of concentrated nitric and sulfuric acids is added to 2-chlorobenzoic acid, typically at a controlled, low temperature to direct the substitution and minimize side products. prepchem.comguidechem.com After the reaction is complete, the product is isolated, often by pouring the reaction mixture onto ice, followed by filtration and recrystallization to achieve high purity. prepchem.com
Step 2: Synthesis of 2-chloro-5-nitrobenzoyl chloride. The prepared 2-chloro-5-nitrobenzoic acid is converted to its more reactive acid chloride derivative. This is commonly achieved by refluxing the carboxylic acid with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). The excess thionyl chloride can be removed by distillation after the reaction is complete, yielding the crude acid chloride. commonorganicchemistry.com
Step 3: Amide formation. The final step is the coupling of 2-chloro-5-nitrobenzoyl chloride with 1-phenylethylamine. The acid chloride is dissolved in a suitable aprotic solvent (e.g., dichloromethane, THF). 1-Phenylethylamine is then added, along with a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270), to scavenge the hydrogen chloride that is formed during the reaction. commonorganicchemistry.com The reaction is typically stirred at room temperature until completion. The final product, this compound, is then isolated and purified using standard techniques such as extraction, washing, and recrystallization or column chromatography.
Multi-step Synthetic Sequences (e.g., sequential functionalization)
The synthesis of complex benzamides such as this compound is typically achieved through multi-step sequences rather than a single reaction. These sequences allow for the controlled introduction of various functional groups onto the molecular scaffold.
A foundational and widely practiced multi-step method involves the activation of a carboxylic acid before its reaction with an amine. For the synthesis of the target compound, this would begin with 2-chloro-5-nitrobenzoic acid. In the first step, the carboxylic acid is converted into a more reactive acylating agent, most commonly an acid chloride. This is typically achieved by treating the carboxylic acid with a reagent like thionyl chloride or oxalyl chloride. The resulting 2-chloro-5-nitrobenzoyl chloride is then reacted with the desired amine, (R)-(+)-1-phenylethylamine or its (S)-enantiomer, in a second step to form the final amide bond. A base is often included to neutralize the HCl byproduct.
A representative sequence is detailed below:
| Step | Reactants | Reagents/Conditions | Product | Purpose |
| 1 | 2-chloro-5-nitrobenzoic acid | Thionyl chloride (SOCl₂), catalytic DMF, reflux | 2-chloro-5-nitrobenzoyl chloride | Activation of the carboxylic acid to facilitate amidation. |
| 2 | 2-chloro-5-nitrobenzoyl chloride, 1-phenylethylamine | Inert solvent (e.g., DCM), base (e.g., triethylamine), room temp. | This compound | Formation of the amide bond. |
More advanced multi-step syntheses employ sequential functionalization, where C-H bonds on the aromatic ring are selectively converted to introduce new groups in a controlled order. rsc.orgresearchgate.net For instance, a benzamide scaffold can first undergo a directed ortho-metalation and subsequent reaction, followed by a different, selective functionalization at a meta-position. rsc.org This approach allows for the construction of highly substituted and complex benzamide analogues that would be difficult to access through classical methods. rsc.orgresearchgate.netrsc.org These modern techniques offer high levels of regioselectivity, enabling the precise architectural construction of polyfunctionalized arenes from simpler starting materials. researchgate.netrsc.org
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is a critical aspect of synthetic chemistry to maximize product yield, minimize reaction time, and ensure process efficiency. For the synthesis of benzamides, several parameters are systematically evaluated, including the choice of coupling reagent, solvent, base, and temperature.
The amidation reaction, particularly the direct coupling of a carboxylic acid and an amine, often requires a coupling reagent to facilitate the formation of the amide bond. The effectiveness of different reagents can vary significantly. For example, in the synthesis of related amides, reagents such as 2,4,6-trichloro-1,3,5-triazine (TCT) have been shown to be highly effective. researchgate.net The choice of solvent is also crucial, as it must dissolve the reactants and facilitate the reaction without participating in side reactions. Dichloromethane (DCM), dimethylformamide (DMF), and acetonitrile (B52724) are common choices. The reaction temperature can influence the rate of reaction; while elevated temperatures can speed up the process, they can also lead to the formation of impurities.
The following table illustrates a hypothetical optimization study for a model benzamide synthesis, based on common findings in the literature. researchgate.net
| Entry | Coupling Reagent | Solvent | Temperature (°C) | Yield (%) |
| 1 | CDMT | Dichloromethane | 25 | 52 |
| 2 | DMCT | Dichloromethane | 25 | 43 |
| 3 | TCT | Dichloromethane | 25 | 95 |
| 4 | None | Dichloromethane | 25 | <5 |
| 5 | TCT | Acetonitrile | 25 | 88 |
| 6 | TCT | Tetrahydrofuran | 25 | 81 |
| 7 | TCT | Dichloromethane | 0 | 75 |
This table is illustrative, based on findings for similar α-ketoamide syntheses where TCT (2,4,6-trichloro-1,3,5-triazine), CDMT (2-chloro-4,6-dimethoxy-1,3,5-triazine), and DMCT (2,4-dichloro-6-methoxy-1,3,5-triazine) were evaluated. researchgate.net
As the data suggests, the selection of the coupling reagent and solvent has a profound impact on the product yield. A control experiment with no coupling reagent confirms its pivotal role in the reaction. researchgate.net Further optimization would involve screening different bases and reactant concentrations to fine-tune the conditions for maximum efficiency.
Advanced Structural Characterization and Elucidation of 2 Chloro 5 Nitro N 1 Phenylethyl Benzamide
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline form. This technique yields detailed information on bond lengths, bond angles, molecular conformation, and intermolecular interactions.
To perform this analysis, a high-quality single crystal of 2-chloro-5-nitro-N-(1-phenylethyl)benzamide is required. Such crystals are typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent system, such as ethanol (B145695), acetone, or ethyl acetate/hexane mixtures. Once a suitable crystal is obtained, it is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.
The collected diffraction data allows for the determination of the unit cell—the smallest repeating unit of the crystal lattice—and its symmetry, described by a specific space group. Because this compound is a chiral molecule, it is expected to crystallize in one of the 65 chiral (non-centrosymmetric) space groups, assuming the sample is a single enantiomer.
Table 3: Hypothetical Crystallographic Data for this compound This table provides an example of typical crystallographic parameters for a molecule of this type and is for illustrative purposes only.
| Parameter | Example Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.53 |
| b (Å) | 10.21 |
| c (Å) | 16.45 |
| α, β, γ (°) | 90 |
| Volume (ų) | 1432.1 |
| Z (molecules/unit cell) | 4 |
The solved crystal structure would reveal the preferred conformation of the molecule in the solid state. This includes the dihedral angles between the two aromatic rings and the planarity of the amide group. Crucially, the analysis would elucidate the network of intermolecular forces that stabilize the crystal lattice. For this molecule, key interactions would likely include:
Hydrogen Bonding: The amide N-H group is a hydrogen bond donor, likely forming strong N-H···O=C or N-H···O-N=O hydrogen bonds with the carbonyl or nitro groups of adjacent molecules, respectively. These interactions often lead to the formation of chains or sheets within the crystal.
π-π Stacking: The electron-deficient nitro-substituted phenyl ring and the electron-rich phenyl ring of the phenylethyl group could engage in offset π-π stacking interactions, further stabilizing the crystal packing.
The presence of a stereocenter at the benzylic carbon of the 1-phenylethyl moiety means the compound exists as two enantiomers (R and S). X-ray diffraction analysis of a crystal grown from a single enantiomer allows for the unambiguous determination of its absolute configuration. This is typically achieved by analyzing the anomalous scattering of the X-rays, which results in small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). The Flack parameter is calculated from this data; a value close to zero confirms the correct assignment of the absolute stereochemistry (e.g., R or S). This is a critical step in characterizing a chiral molecule.
Computational and Theoretical Chemistry Studies of 2 Chloro 5 Nitro N 1 Phenylethyl Benzamide
Quantum Chemical Calculations
No published data is currently available for the quantum chemical calculations of 2-chloro-5-nitro-N-(1-phenylethyl)benzamide.
There are no specific studies detailing the DFT-based geometry optimization or the electronic properties of this compound.
The Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the associated charge transfer characteristics for this compound have not been reported in the scientific literature.
MEP mapping to identify electrophilic and nucleophilic reactive sites has not been performed for this molecule.
There is no available data from NBO analysis to describe the electronic delocalization and stability of this compound.
Theoretical predictions of spectroscopic data such as NMR chemical shifts or vibrational frequencies for this compound are not found in the current body of scientific work.
Molecular Modeling and Dynamics
No information is available regarding molecular modeling or molecular dynamics simulations for this compound.
Conformational Analysis and Energy Minima Identification
The conformational landscape of this compound is largely dictated by the rotational freedom around several key single bonds. The amide linkage, the bond between the chiral carbon and the phenyl group, and the bond connecting the benzamide (B126) moiety to the N-phenylethyl group are of particular interest. The interplay of steric hindrance and electronic interactions between the substituted benzamide ring and the phenylethyl group determines the molecule's preferred three-dimensional structures.
Studies on the closely related compound, N-[(1S)-1-phenylethyl]benzamide, which lacks the chloro and nitro substituents, have revealed the existence of multiple conformational polymorphs in the solid state. nih.gov This suggests that this compound is also likely to exhibit a complex potential energy surface with several local energy minima. The primary determinants of these conformations are the torsion angles around the C-N amide bond and the rotation of the two phenyl rings.
For N-[(1S)-1-phenylethyl]benzamide, different crystalline forms show significant variations in the dihedral angles between the phenyl rings, ranging from approximately 23° to 56°. nih.gov The presence of the bulky chloro and electron-withdrawing nitro groups on the benzamide ring of the title compound would be expected to further influence these conformational preferences through steric and electronic effects, potentially favoring specific orientations to minimize electrostatic repulsion and maximize stabilizing interactions.
A systematic conformational search using computational methods like density functional theory (DFT) would be necessary to identify the global and local energy minima. The resulting data would provide insights into the most stable conformations of the molecule in the gas phase or in solution.
Table 1: Hypothetical Data Table for Conformational Analysis of this compound (Note: This table is illustrative as specific experimental or computational data for this compound was not found. The values are based on typical ranges for similar molecules.)
| Conformer | Dihedral Angle 1 (°) (O=C-N-C) | Dihedral Angle 2 (°) (C-N-C-Cphenyl) | Relative Energy (kcal/mol) |
|---|---|---|---|
| A | 175.8 | 85.2 | 0.00 |
| B | -176.3 | -92.5 | 1.25 |
| C | -5.4 | 88.9 | 3.40 |
Molecular Dynamics Simulations to Explore Conformational Space
Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational space of this compound in a dynamic environment, such as in a solvent or interacting with a biological target. By simulating the motion of the atoms over time, MD can reveal the accessible conformations and the transitions between them.
For a molecule with multiple rotatable bonds, MD simulations can provide a more comprehensive understanding of its flexibility and the probability of adopting certain conformations at a given temperature. This information is particularly valuable in drug design and materials science, where the dynamic behavior of a molecule can be as important as its static, lowest-energy structure. While specific MD studies on this compound are not available, simulations on other substituted benzamides have been used to understand their interactions with biological targets.
Prediction of Chemical Reactivity and Selectivity
The chemical reactivity of this compound can be rationalized using conceptual density functional theory, with Fukui functions being a key descriptor. wikipedia.org The Fukui function, ƒ(r), indicates the change in electron density at a point r when the total number of electrons in the molecule changes. It helps in identifying the most reactive sites for nucleophilic and electrophilic attacks.
For an electrophilic attack (reaction with a nucleophile), the relevant Fukui function, ƒ+(r), is calculated from the difference in electron density between the neutral molecule and its anion. Regions with a high ƒ+(r) value are more susceptible to nucleophilic attack. Conversely, for a nucleophilic attack (reaction with an electrophile), the ƒ-(r) function, derived from the difference in electron density between the neutral molecule and its cation, is used. High values of ƒ-(r) indicate sites prone to electrophilic attack.
In this compound, the presence of the strongly electron-withdrawing nitro group is expected to significantly influence the electronic distribution and reactivity. Studies on nitroaromatic compounds have shown that the nitro group can lead to unusual electronic effects, which would be reflected in the Fukui functions. mdpi.comresearchgate.net The carbon atoms of the nitro-substituted benzene (B151609) ring, particularly those ortho and para to the nitro group, are expected to be electron-deficient and thus potential sites for nucleophilic attack. The oxygen atoms of the nitro and amide groups would likely be the primary sites for electrophilic attack.
Table 2: Hypothetical Fukui Function Indices for Selected Atoms of this compound (Note: This table is for illustrative purposes to demonstrate the concept, as specific calculated values for this compound were not found.)
| Atom/Region | ƒ+(r) (for Nucleophilic Attack) | ƒ-(r) (for Electrophilic Attack) | Predicted Reactivity |
|---|---|---|---|
| Carbonyl Carbon | 0.18 | 0.05 | Susceptible to nucleophilic attack |
| Nitro-substituted Ring Carbons | 0.12 | 0.02 | Potential sites for nucleophilic addition |
| Amide Oxygen | 0.03 | 0.25 | Susceptible to electrophilic attack |
| Nitro Group Oxygens | 0.02 | 0.28 | Highly susceptible to electrophilic attack |
Reaction pathway modeling for synthetic transformations involving this compound would involve computational studies to determine the transition state structures and activation energies for potential reactions. For instance, in nucleophilic aromatic substitution reactions, where the chloro group might be displaced, theoretical modeling could predict the feasibility and regioselectivity of the reaction with different nucleophiles.
Such modeling could also elucidate the mechanism of the amide bond formation during its synthesis or its hydrolysis under acidic or basic conditions. By mapping the potential energy surface of the reaction, computational chemistry can provide valuable insights into the reaction mechanism, identify key intermediates, and rationalize the observed product distribution. However, no specific reaction pathway modeling studies for this compound are currently available in the literature.
Investigation of Molecular Interaction Mechanisms in Vitro and in Silico
Molecular Docking Studies with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.
Identification of Potential Protein Binding Pockets
There are no publicly available molecular docking studies for 2-chloro-5-nitro-N-(1-phenylethyl)benzamide. Consequently, potential protein binding pockets for this specific compound have not been identified in the scientific literature.
Ligand-Protein Interaction Analysis (e.g., hydrogen bonds, hydrophobic interactions)
Without molecular docking studies, an analysis of the specific ligand-protein interactions, such as hydrogen bonds and hydrophobic interactions, for this compound cannot be conducted.
Scoring Function Evaluation and Binding Affinity Prediction
Scoring functions are used in molecular docking to evaluate the "goodness" of a particular binding pose and to predict the binding affinity between a ligand and a protein. As no docking studies have been published for this compound, there are no scoring function evaluations or binding affinity predictions to report.
Mechanistic Studies of Biological Activity (In Vitro)
In vitro studies are essential for understanding the mechanism of action of a compound on a biological target, such as an enzyme or a receptor.
Enzyme Inhibition Kinetics and Characterization (e.g., glucokinase, PPARs, PD-L1)
A thorough search of the scientific literature did not yield any studies on the enzyme inhibition kinetics of this compound. There is no available data characterizing its potential inhibitory effects on enzymes such as glucokinase, peroxisome proliferator-activated receptors (PPARs), or programmed death-ligand 1 (PD-L1). While other benzamide (B126) derivatives have been investigated as modulators of these targets, this information is not directly applicable to the specific compound .
Receptor Binding Assays and Affinity Determination
Similarly, there is no published data from receptor binding assays for this compound. Therefore, its affinity for any biological receptor has not been determined.
Cellular Pathway Modulation
The compound this compound and structurally related N-substituted benzamides have been shown to modulate cellular pathways, most notably leading to the induction of apoptosis. Studies on analogous compounds, such as 3-chloroprocainamide (3CPA), reveal that these molecules can induce a p53-independent G2/M cell cycle block, which precedes the onset of apoptosis. nih.gov This suggests that the cell cycle arrest is a primary event triggered by the compound, leading to subsequent programmed cell death.
The apoptotic mechanism engaged by these N-substituted benzamides appears to involve the intrinsic mitochondrial pathway. Evidence points to the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9. nih.gov Caspase-9 is recognized as a key initiator caspase in this pathway. Once activated, it can trigger a cascade of effector caspases, such as caspase-3, -6, and -7, which are ultimately responsible for the execution of the apoptotic program. nih.gov Furthermore, it has been observed that caspase-8 can also be activated, which may contribute to the apoptotic process by cleaving the Bid protein, leading to its truncated form (tBid). This truncated protein can then further promote the release of cytochrome c from the mitochondria. nih.gov
In addition to inducing apoptosis, these compounds have demonstrated anti-inflammatory properties by inhibiting the activity of nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammatory responses. nih.gov
Structure-Activity Relationship (SAR) Studies
Correlating Structural Modifications with Mechanistic Observations
Structure-activity relationship (SAR) studies on benzamide derivatives have provided insights into how specific structural modifications influence their biological activity. For instance, in a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the nature of the substituent on the N-phenyl ring was found to be critical for their inhibitory activity against α-glucosidase. nih.gov The presence of both an electron-donating group (like a methyl group) and an electron-withdrawing group (like a nitro group) on the phenyl ring significantly enhanced the inhibitory potential. nih.gov
Systematic modifications of the benzamide scaffold have been explored to understand the contribution of different parts of the molecule to its activity. This includes altering the substituents on the benzoyl ring and replacing the N-aryl group with various primary aromatic amines. mdpi.com These studies help in identifying the key pharmacophoric features required for the desired biological effect.
Influence of Chloro and Nitro Substituents on Molecular Interactions
The chloro and nitro groups on the benzamide ring significantly influence the molecule's electronic properties and its ability to interact with biological targets. The chlorine atom, being a halogen, is an electron-withdrawing group through its inductive effect, yet it can also act as a weak electron-donating group through resonance. libretexts.org This dual nature affects the electron density of the aromatic ring and can influence the strength of interactions such as halogen bonding.
The nitro group is a strong electron-withdrawing substituent due to both inductive and resonance effects. libretexts.org This property can enhance the acidity of nearby protons and modulate the strength of hydrogen bonds and other electrostatic interactions. rsc.org The presence of electron-withdrawing substituents like the nitro group has been shown to increase the strength of aromatic interactions, which can be a significant factor in the binding of the molecule to its target. rsc.org The combination of both chloro and nitro substituents creates a specific electrostatic potential on the benzamide ring, which is crucial for its molecular recognition and biological activity.
Development of Chemical Probes for Biological Systems
Chemical probes are small molecules used to study and manipulate biological systems. rjpbr.com They are essential tools for target identification and validation in drug discovery. rjpbr.com The compound 2-chloro-5-nitro-N-phenylbenzamide, also known as GW9662, serves as a well-characterized chemical probe. It is a selective and irreversible antagonist of the peroxisome proliferator-activated receptor-gamma (PPARγ).
GW9662 has been instrumental in elucidating the physiological and pathological roles of PPARγ. For example, it has been used to inhibit adipocyte differentiation and to study the growth of various cancer cell lines. The irreversible nature of its binding to PPARγ, through a covalent interaction with a cysteine residue in the ligand-binding pocket, makes it a powerful tool for studying the long-term consequences of PPARγ inhibition. The development and characterization of such specific chemical probes are critical for advancing our understanding of complex biological pathways and for the initial stages of drug development. rjpbr.com
Synthesis and Characterization of Derivatives and Analogues of 2 Chloro 5 Nitro N 1 Phenylethyl Benzamide
Design Principles for Analogues (e.g., bioisosteric replacement, scaffold hopping)
The design of analogues of 2-chloro-5-nitro-N-(1-phenylethyl)benzamide is guided by established medicinal chemistry principles to explore the structure-activity relationship (SAR) and optimize various properties. Key strategies include bioisosteric replacement and scaffold hopping.
Bioisosteric Replacement
Bioisosterism involves the substitution of atoms or groups with other atoms or groups that have similar physical or chemical properties. This strategy is employed to enhance potency, selectivity, and pharmacokinetic profiles, or to reduce toxicity. For the parent compound, bioisosteric replacements can be considered for several moieties:
Nitro Group: The strongly electron-withdrawing nitro group can be replaced by other functionalities with similar electronic effects, such as a cyano (-CN), trifluoromethyl (-CF3), or sulfonyl group (-SO2R). These replacements can influence the molecule's interaction with biological targets and alter its metabolic stability.
Chloro Group: The chloro substituent can be replaced by other halogens like fluorine or bromine, or by a methyl group. While chlorine and the methyl group are often considered isosteric, such a change can impact metabolism. Fluorine substitution is a common strategy to enhance metabolic stability and binding affinity.
Amide Bond: The amide linkage is susceptible to enzymatic hydrolysis. Bioisosteric replacements for the amide bond include heterocycles like 1,2,4-oxadiazoles, which can mimic the hydrogen bonding properties of the amide while offering improved metabolic stability.
Scaffold Hopping
Scaffold hopping is a more drastic approach that aims to identify novel core structures (scaffolds) while retaining the essential pharmacophoric features of the original molecule. This can lead to the discovery of compounds with significantly different intellectual property profiles and improved drug-like properties.
Starting from the this compound scaffold, one could explore entirely different central cores that can appropriately position the key interacting groups. For instance, the benzamide (B126) core could be replaced by a different bicyclic or heterocyclic system that maintains a similar spatial arrangement of the chloro and nitro (or bioisosteric) substituents and the N-(1-phenylethyl) moiety. Computational methods are often employed to screen virtual libraries of compounds with diverse scaffolds to identify those that can adopt a similar conformation and present the same pharmacophoric elements as the parent compound.
Synthetic Approaches to Structural Variations
The synthesis of analogues of this compound can be achieved through various established synthetic routes, allowing for systematic modifications of the different structural components of the molecule.
Modifications to the Benzamide Ring System (e.g., position/nature of halogen and nitro groups)
The primary starting material for modifications to the benzamide ring is typically a substituted benzoic acid. The synthesis of 2-chloro-5-nitrobenzoic acid itself is well-documented and serves as a key intermediate.
General Synthetic Scheme for Benzamide Ring Modification:
Nitration of o-chlorobenzoic acid: The synthesis of the core benzamide structure often begins with the nitration of o-chlorobenzoic acid using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. This reaction yields a mixture of isomers, with 2-chloro-5-nitrobenzoic acid being a major product. Purification is typically achieved through recrystallization.
Activation of the carboxylic acid: The resulting 2-chloro-5-nitrobenzoic acid is then activated for amide bond formation. A common method is the conversion of the carboxylic acid to the corresponding acyl chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride.
Amide bond formation: The activated acyl chloride is then reacted with the desired amine, in this case, (R)- or (S)-1-phenylethylamine, to form the final benzamide product.
To introduce variations in the halogen and nitro group positions and nature, different starting materials and synthetic strategies can be employed:
Varying the Halogen: Starting with different halogen-substituted benzoic acids (e.g., 2-fluoro- or 2-bromobenzoic acid) and following a similar nitration and amidation sequence would yield analogues with different halogens.
Varying the Nitro Group Position: The regioselectivity of the nitration reaction can be influenced by the directing effects of the substituents on the benzene (B151609) ring and by controlling the reaction conditions. To obtain other nitro-isomers, alternative synthetic routes starting from different precursors may be necessary.
Replacing the Nitro Group: As discussed in the design principles, the nitro group can be replaced by other electron-withdrawing groups. For example, a cyano or trifluoromethyl group could be introduced through nucleophilic aromatic substitution or other standard transformations on a suitably functionalized benzene ring precursor.
Variations of the N-Alkyl/Aryl Substituent (e.g., phenylethyl vs. phenyl, other alkyl/aryl groups)
Modification of the N-substituent is straightforwardly achieved by reacting the 2-chloro-5-nitrobenzoyl chloride with a variety of commercially available or synthetically prepared primary or secondary amines.
Table of Potential N-Substituent Variations:
| Amine Precursor | Resulting N-Substituent | Rationale for Variation |
| Aniline | N-phenyl | Investigates the effect of removing the ethyl linker and the chiral center. |
| Benzylamine | N-benzyl | Explores the impact of the linker length and flexibility. |
| Cyclohexylamine | N-cyclohexyl | Introduces an aliphatic cyclic substituent to probe the importance of the aromatic ring. |
| 4-Methoxyaniline | N-(4-methoxyphenyl) | Studies the effect of electron-donating substituents on the N-aryl ring. |
| 4-Trifluoromethylaniline | N-(4-trifluoromethylphenyl) | Examines the influence of electron-withdrawing groups on the N-aryl ring. |
The general synthetic procedure involves the dropwise addition of the respective amine to a solution of 2-chloro-5-nitrobenzoyl chloride in a suitable solvent, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct.
Comparative Structural and Spectroscopic Analysis of Derivatives
The characterization of the synthesized analogues of this compound relies on a combination of structural and spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These methods allow for the confirmation of the chemical structure and provide insights into the electronic and conformational properties of the molecules.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying key functional groups in the synthesized derivatives. A comparative analysis of the IR spectra of different analogues would reveal shifts in the characteristic absorption bands, providing information about the electronic environment of the functional groups.
Table of Expected IR Absorption Bands for this compound and its Analogues:
| Functional Group | Expected Wavenumber (cm⁻¹) | Comments on Variations in Analogues |
| N-H Stretch (amide) | 3300-3500 | The position of this band can be affected by hydrogen bonding and the electronic nature of the substituents. |
| C=O Stretch (amide) | 1630-1680 | Electron-withdrawing groups on the benzamide ring would be expected to shift this band to a higher wavenumber. |
| N-O Stretch (nitro) | 1500-1550 (asymmetric) 1300-1350 (symmetric) | The position of these bands is sensitive to the electronic environment of the benzene ring. |
| C-Cl Stretch | 600-800 | The presence of this band confirms the chloro-substitution. |
| Aromatic C-H Stretch | 3000-3100 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the detailed structural elucidation of the synthesized derivatives. The chemical shifts of the protons and carbons are highly sensitive to their local electronic environment, and a comparative analysis can provide valuable information about the effects of substituent modifications.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons on both the benzamide and the phenylethyl rings, as well as signals for the methine and methyl protons of the phenylethyl group.
Aromatic Protons: The protons on the 2-chloro-5-nitrobenzoyl ring would appear as a complex multiplet in the downfield region (typically δ 7.5-8.5 ppm) due to the electron-withdrawing effects of the chloro and nitro groups.
Phenylethyl Protons: The protons of the phenyl group on the N-phenylethyl moiety would resonate in the aromatic region (typically δ 7.2-7.4 ppm). The methine proton (CH) would appear as a quartet, and the methyl protons (CH₃) as a doublet, due to coupling with each other.
Amide Proton: The amide (N-H) proton would appear as a doublet, coupled to the methine proton, and its chemical shift would be sensitive to solvent and concentration due to hydrogen bonding.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Carbonyl Carbon: The amide carbonyl carbon would resonate at a characteristic downfield position (typically δ 165-175 ppm).
Aromatic Carbons: The chemical shifts of the aromatic carbons would be influenced by the nature and position of the substituents. The carbons attached to the chloro and nitro groups would show characteristic shifts.
Comparative Analysis of R/S Isomers
The NMR spectra of the R and S enantiomers of this compound in an achiral solvent would be identical. However, in the presence of a chiral solvating agent, it is possible to distinguish the two enantiomers, as they will form diastereomeric complexes with different NMR chemical shifts. This technique can be used to determine the enantiomeric purity of the synthesized compounds.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts (δ, ppm) for Hypothetical Analogues
| Compound | Aromatic H (Benzamide) | Aromatic H (N-substituent) | N-H | CH (methine) | CH₃ (methyl) |
| This compound | 7.8-8.5 | 7.2-7.4 | ~8.7 (d) | ~5.3 (q) | ~1.6 (d) |
| 2-fluoro-5-nitro-N-(1-phenylethyl)benzamide | 7.7-8.4 | 7.2-7.4 | ~8.6 (d) | ~5.3 (q) | ~1.6 (d) |
| 2-chloro-5-cyano-N-(1-phenylethyl)benzamide | 7.6-8.3 | 7.2-7.4 | ~8.5 (d) | ~5.3 (q) | ~1.6 (d) |
| 2-chloro-5-nitro-N-phenylbenzamide | 7.8-8.5 | 7.1-7.5 | ~10.2 (s) | - | - |
| 2-chloro-5-nitro-N-benzylbenzamide | 7.8-8.5 | 7.2-7.4 | ~9.1 (t) | 4.6 (d) | - |
Note: The chemical shifts are predicted based on general principles and data from related compounds. Actual values may vary.
Advanced Applications and Future Research Directions
Utilization as Chiral Solvating Agents in NMR Spectroscopy
The enantiopure N-(1-phenylethyl) group makes 2-chloro-5-nitro-N-(1-phenylethyl)benzamide a candidate for use as a chiral solvating agent (CSA) for the determination of enantiomeric purity via NMR spectroscopy. CSAs function by forming transient diastereomeric complexes with racemic analytes, leading to distinct NMR signals for each enantiomer.
However, a comprehensive review of scientific literature reveals no specific studies where this compound has been employed or characterized as a CSA. While structurally similar compounds, particularly dinitro-N-(1-phenylethyl)benzamide derivatives (known as Kagan's amides), are well-established and effective CSAs, the specific utility of the 2-chloro-5-nitro substituted variant has not been documented. The potential influence of the chloro and nitro substituents on its solvating and differentiating capabilities remains an open area for investigation.
Role as Intermediates or Building Blocks in Complex Organic Synthesis
The 2-chloro-5-nitrobenzamide (B107470) scaffold is a recognized building block in the synthesis of various target molecules, particularly in medicinal chemistry. The electron-withdrawing nature of the nitro and chloro groups can activate the aromatic ring for nucleophilic aromatic substitution or modify the reactivity of the amide group.
The broader class of chloronitrobenzamides (CNBs) has been identified as a promising scaffold for developing therapeutic agents, notably for Human African Trypanosomiasis (HAT). researchgate.netnih.gov Extensive structure-activity relationship studies have been conducted on CNB derivatives to optimize their potency and selectivity against Trypanosoma brucei. researchgate.netnih.gov These studies demonstrate the value of the chloronitrobenzamide core as a key intermediate. Nevertheless, there are no specific examples in the reviewed literature of this compound being used as an intermediate or building block in the synthesis of more complex molecules. Its primary role appears to be as a compound within chemical libraries for screening purposes rather than as a synthetic precursor.
Integration into Materials Science
The application of this compound in non-biological materials science is not documented in the current scientific literature. While benzamide (B126) derivatives can be found in materials such as polymers or liquid crystals, there is no evidence to suggest that this specific compound has been integrated into such systems. Its molecular structure, featuring a rigid aromatic core and a chiral side chain, could theoretically be of interest, but no research has been published to support this.
Development of Novel Methodologies for Benzamide Chemistry
The synthesis of benzamides is a fundamental process in organic chemistry, typically achieved by the reaction of a carboxylic acid (or its activated derivative like an acyl chloride) with an amine. nih.gov While various methods exist for this transformation, there is no indication that this compound has been used as a substrate or model compound to develop novel synthetic methodologies. The preparation of this compound follows established procedures for amide bond formation. google.com
Future Perspectives in Mechanistic Investigations of Related Compounds
The study of chloronitrobenzamides (CNBs) as antitrypanosomal agents has opened avenues for mechanistic investigations. Research into this class of compounds suggests that their biological activity may stem from the electrophilic nature of the chloronitrobenzamide core. nih.gov This reactivity presents an area for future mechanistic studies to precisely elucidate how these molecules interact with biological targets.
Future research could focus on the specific role of the N-(1-phenylethyl) substituent in modulating this reactivity and its influence on cell permeability and target engagement. However, specific mechanistic investigations focusing on this compound itself, outside of the broader context of the CNB class, have not been proposed or conducted according to available literature.
Summary of Research Findings for this compound
| Application Area | Documented Research Findings |
|---|---|
| Chiral Solvating Agent (NMR) | No specific studies found. |
| Synthetic Intermediate | No specific examples found; related scaffolds are used in medicinal chemistry. researchgate.netnih.gov |
| Materials Science | No applications documented. |
| Novel Methodologies | Not used for the development of new synthetic methods. |
| Mechanistic Investigations | No specific studies found; broader class is studied for biological mechanisms. nih.gov |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-chloro-5-nitro-N-(1-phenylethyl)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sequential functionalization of the benzamide core. A common approach includes:
- Chlorination : Introduce the chloro group at the 2-position using reagents like PCl₃ or SOCl₂ under anhydrous conditions.
- Nitration : Add the nitro group at the 5-position via mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration.
- Amide Coupling : React the intermediate with 1-phenylethylamine using coupling agents (e.g., EDC/HOBt) in DMF or THF.
Optimization requires monitoring reaction progress via TLC/HPLC and adjusting stoichiometry (e.g., 1.2 equivalents of 1-phenylethylamine to ensure complete coupling) .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%).
- Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.5 ppm, nitro group at δ 8.1 ppm) and HRMS (calculated m/z for C₁₅H₁₂ClN₃O₃: 317.0564).
- Elemental Analysis : Verify C, H, N, Cl percentages within ±0.4% of theoretical values .
Advanced Research Questions
Q. What strategies are effective for resolving contradictory bioactivity data in antimicrobial assays?
- Methodological Answer : Contradictions often arise from assay variability or compound instability. Mitigation strategies include:
- Standardized Protocols : Use CLSI/M7-A6 guidelines for MIC determination, with consistent inoculum size (5 × 10⁵ CFU/mL) and incubation (37°C, 18–24 hr).
- Stability Studies : Pre-incubate the compound in assay media (e.g., Mueller-Hinton broth) to detect degradation via LC-MS.
- Positive Controls : Compare with known antimicrobials (e.g., ciprofloxacin) to validate assay sensitivity .
Q. How can crystallographic data be leveraged to understand structure-activity relationships (SAR)?
- Methodological Answer :
- X-ray Diffraction : Solve the crystal structure using SHELXL (space group P2₁/c, Z = 4) to identify key interactions (e.g., hydrogen bonds between the amide NH and nitro group).
- Docking Studies : Map the compound’s conformation into target protein active sites (e.g., PPAR-γ or bacterial FtsZ) using AutoDock Vina. Focus on hydrophobic interactions with the 1-phenylethyl group and electrostatic contributions from the nitro moiety .
Q. What experimental designs are critical for evaluating its potential as a kinase inhibitor?
- Methodological Answer :
- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) at 10 µM using ADP-Glo™ assays.
- IC₅₀ Determination : Perform dose-response curves (0.1–100 µM) with ATP concentrations near Km values.
- Cellular Validation : Use Western blotting to assess downstream phosphorylation (e.g., ERK for MAPK inhibitors) in HEK293 or HeLa cells .
Data Contradiction Analysis
Q. How to address discrepancies in solubility measurements across studies?
- Methodological Answer :
- Solvent Systems : Report solubility in multiple solvents (e.g., DMSO: >10 mg/mL; water: <0.1 mg/mL) with temperature control (25°C ± 1°C).
- Aggregation Testing : Use dynamic light scattering (DLS) to detect nanoaggregates at high concentrations (>50 µM), which may falsely reduce apparent solubility .
Stability and Storage
Q. What are the best practices for long-term storage to prevent decomposition?
- Methodological Answer :
- Conditions : Store at −20°C in amber vials under argon. Avoid freeze-thaw cycles.
- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC to detect impurities (e.g., hydrolyzed amide or nitro-reduced byproducts) .
Mechanistic Studies
Q. How to investigate the role of the nitro group in redox-mediated cytotoxicity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
